Bosentan-d4
概述
描述
博森坦-d4: 是一种氘标记的博森坦变体,博森坦是一种双重内皮素受体拮抗剂。 博森坦主要用于治疗肺动脉高压,其通过阻断内皮素分子的作用来实现,否则内皮素分子会促进血管收缩并导致高血压 . 博森坦-d4 中的氘标记位于羟乙氧基侧链上,使其在各种科学研究中发挥作用 .
科学研究应用
化学: 博森坦-d4 用作质谱法中的内标,用于研究博森坦的药代动力学和代谢。 氘标记允许对生物样品中化合物进行精确的定量和分析 .
生物学: 在生物学研究中,博森坦-d4 用于研究内皮素受体在各种生理和病理过程中的作用。 它有助于了解肺动脉高压和心力衰竭等疾病的机制 .
医学: 博森坦-d4 用于临床研究以评估博森坦治疗肺动脉高压的疗效和安全性。 它还有助于开发针对内皮素受体的新治疗策略 .
工业: 在制药行业,博森坦-d4 用于开发和质量控制博森坦类药物。 它确保药物制剂的一致性和准确性 .
作用机制
博森坦-d4 通过竞争性拮抗内皮素-1 与内皮素-A 和内皮素-B 受体的结合来发挥作用。内皮素-1 是一种神经激素,会引起血管收缩并促进细胞增殖。 通过阻断这些受体,博森坦-d4 可以防止内皮素-1 的有害影响,从而导致血管舒张和血压降低 .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .
未来方向
生化分析
Biochemical Properties
Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .
Cellular Effects
This compound is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .
Temporal Effects in Laboratory Settings
For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .
Dosage Effects in Animal Models
In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .
准备方法
合成路线和反应条件: 博森坦-d4 的制备涉及将氘原子掺入博森坦分子中。这通常通过氘交换反应或在合成过程中使用氘代试剂来实现。 具体的合成路线和反应条件可能有所不同,但通常涉及使用氘代溶剂和催化剂来促进氘原子的掺入 .
工业生产方法: 博森坦-d4 的工业生产遵循与实验室合成相似的原理,但规模更大。该过程涉及使用专用设备以确保氘原子有效掺入。 热熔挤出和溶剂蒸发等技术通常用于大量生产博森坦-d4 .
化学反应分析
反应类型: 博森坦-d4 会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于研究化合物的稳定性、代谢以及与其他分子的潜在相互作用至关重要 .
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等常见的氧化剂可用于氧化博森坦-d4。
还原: 硼氢化钠或氢化锂铝等还原剂用于还原博森坦-d4。
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,博森坦-d4 的氧化可以导致羟基化衍生物的形成,而还原可以产生具有改变的官能团的氘代类似物 .
相似化合物的比较
类似化合物:
安布立森坦: 另一种用于治疗肺动脉高压的内皮素受体拮抗剂。它选择性地靶向内皮素-A 受体。
马昔腾坦: 与博森坦类似的双重内皮素受体拮抗剂,但疗效和安全性更佳。
西他昔坦: 一种选择性内皮素-A 受体拮抗剂,因安全问题而被撤出市场.
博森坦-d4 的独特性: 博森坦-d4 的独特性在于其氘标记,这增强了其稳定性,并允许进行精确的分析研究。 这使其成为药代动力学和代谢研究中宝贵的工具,提供了非标记化合物无法获得的见解 .
属性
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-RZOBCMOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649157 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065472-77-6 | |
Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。